6-(Hydroxymethyl)tetrahydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxymethyl-1h-pyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxymethyl-1h-pyrimidin-4-one typically involves the reaction of pyrimidine derivatives with formaldehyde under basic conditions. One common method is the condensation of 4-hydroxypyrimidine with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the hydroxymethyl group at the 6-position of the pyrimidine ring.
Industrial Production Methods: Industrial production of 6-Hydroxymethyl-1h-pyrimidin-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxymethyl-1h-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form 6-methyl-1h-pyrimidin-4-one.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 6-Carboxy-1h-pyrimidin-4-one.
Reduction: 6-Methyl-1h-pyrimidin-4-one.
Substitution: Various substituted pyrimidines depending on the reagent used.
Scientific Research Applications
6-Hydroxymethyl-1h-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxymethyl-1h-pyrimidin-4-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has similar structural features but differs in the presence of an amino group at the 2-position.
4-Hydroxypyrimidine: Lacks the hydroxymethyl group but shares the pyrimidine core structure.
6-Methyl-1h-pyrimidin-4-one: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness: 6-Hydroxymethyl-1h-pyrimidin-4-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions, making the compound versatile for research and industrial applications.
Properties
Molecular Formula |
C5H10N2O2 |
---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
6-(hydroxymethyl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H10N2O2/c8-2-4-1-5(9)7-3-6-4/h4,6,8H,1-3H2,(H,7,9) |
InChI Key |
GPLKLEQCPGQCAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCNC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.